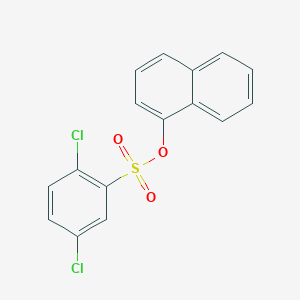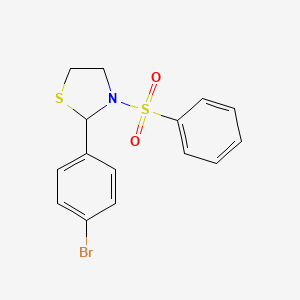![molecular formula C14H21BrOS B4954945 1-bromo-2-{[5-(isopropylthio)pentyl]oxy}benzene](/img/structure/B4954945.png)
1-bromo-2-{[5-(isopropylthio)pentyl]oxy}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-bromo-2-{[5-(isopropylthio)pentyl]oxy}benzene is a chemical compound that belongs to the family of organic compounds known as bromobenzenes. This compound has a molecular formula of C16H23BrOS and a molecular weight of 343.32 g/mol. It is commonly used in scientific research to study the mechanism of action, biochemical and physiological effects, and potential future applications.
Mecanismo De Acción
The mechanism of action of 1-bromo-2-{[5-(isopropylthio)pentyl]oxy}benzene has been studied in various biological systems. It has been shown to inhibit the activity of protein kinases, which play a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis. By inhibiting the activity of these enzymes, this compound can potentially be used as a therapeutic agent in the treatment of various diseases such as cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of protein kinases such as Akt and ERK. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-bromo-2-{[5-(isopropylthio)pentyl]oxy}benzene in lab experiments is its high purity and stability. This makes it easier to obtain accurate and reproducible results. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with care and to follow appropriate safety protocols.
Direcciones Futuras
There are several potential future directions for the use of 1-bromo-2-{[5-(isopropylthio)pentyl]oxy}benzene in scientific research. One potential direction is the development of new therapeutic agents based on the inhibition of protein kinases. Additionally, this compound could be used in the development of new materials such as liquid crystals and polymers. Further studies are needed to explore these potential applications.
In conclusion, this compound is a versatile compound that has many potential applications in scientific research. Its mechanism of action, biochemical and physiological effects, and potential future directions make it an important compound for further study.
Métodos De Síntesis
The synthesis of 1-bromo-2-{[5-(isopropylthio)pentyl]oxy}benzene involves the reaction between 1-bromo-2-nitrobenzene and 5-(isopropylthio)pentanol in the presence of a reducing agent such as iron powder or tin (II) chloride. The reaction is carried out under reflux conditions in an anhydrous solvent such as tetrahydrofuran or dimethylformamide. The resulting product is then purified via column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
1-bromo-2-{[5-(isopropylthio)pentyl]oxy}benzene has been extensively studied for its potential applications in scientific research. It has been used as a building block in the synthesis of various organic compounds, including biologically active molecules such as inhibitors of protein kinases and anti-cancer agents. Additionally, it has been used in the development of new materials such as liquid crystals and polymers.
Propiedades
IUPAC Name |
1-bromo-2-(5-propan-2-ylsulfanylpentoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrOS/c1-12(2)17-11-7-3-6-10-16-14-9-5-4-8-13(14)15/h4-5,8-9,12H,3,6-7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFIQKDKLKSAMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCCCOC1=CC=CC=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4954882.png)

![methyl 4-(3-{[4-(aminosulfonyl)benzyl][(methylamino)carbonothioyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B4954892.png)
![4-({[3-(2-furoylamino)benzoyl]amino}methyl)benzoic acid](/img/structure/B4954899.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-2-methylbenzamide](/img/structure/B4954906.png)

![4-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4954915.png)

![2-[2-(4-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4954923.png)
![N-(2-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4954936.png)
![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B4954949.png)


